![molecular formula C26H37ClN2O4 B585842 (R)-Tamsulosin-d4 Hydrochloride CAS No. 1216413-74-9](/img/no-structure.png)
(R)-Tamsulosin-d4 Hydrochloride
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Overview
Description
Tamsulosin is a medication used to treat symptomatic benign prostatic hyperplasia and to assist in the passage of kidney stones. It works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic chemistry reactions. For example, metformin, another hydrochloride medication, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and molecular modeling .
Chemical Reactions Analysis
The chemical reactions involving hydrochloride compounds can vary widely depending on the specific compound. For example, metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class that suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as thermal analysis, powder X-ray diffraction (PXRD), and molecular modeling .
Scientific Research Applications
- Bioavailability studies have examined how efficiently the drug reaches its target tissues and how it interacts with other medications .
- Quality control methods, such as HPLC, are used to monitor impurity levels and ensure product purity .
Alpha-Adrenergic Antagonist for BPH Treatment
Pharmacokinetics and Bioavailability
Stability Studies and Degradation Pathways
Impurity Profiling and Quality Control
Formulation Development and Drug Delivery
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Tamsulosin-d4 Hydrochloride involves the resolution of racemic Tamsulosin-d4 followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Racemic Tamsulosin-d4", "Chiral resolving agent", "Hydrochloric acid", "Sodium hydroxide", "Solvents" ], "Reaction": [ "Resolution of racemic Tamsulosin-d4 using chiral resolving agent to obtain (R)-Tamsulosin-d4", "Dissolving (R)-Tamsulosin-d4 in hydrochloric acid", "Adding sodium hydroxide to adjust pH and precipitate (R)-Tamsulosin-d4 Hydrochloride", "Filtering and drying the product" ] } | |
CAS RN |
1216413-74-9 |
Product Name |
(R)-Tamsulosin-d4 Hydrochloride |
Molecular Formula |
C26H37ClN2O4 |
Molecular Weight |
484.085 |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |
InChI Key |
OEAFTRIDBHSJDC-GUZHUBCOSA-N |
SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
synonyms |
5-[(2R)-2-[[2-(-Ethoxyphenoxy)ethyl-d4]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d4; Harnal-d4; Omnic-d4; Pradif-d4; YM 12617-1-d4; YM 617-d4; Yutanal-d4 |
Origin of Product |
United States |
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